molecular formula C26H24ClN3O4 B2769042 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide CAS No. 894549-12-3

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide

Cat. No. B2769042
CAS RN: 894549-12-3
M. Wt: 477.95
InChI Key: KWWGVNXUHLEPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O4 and its molecular weight is 477.95. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Neuroprotective Applications

A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. This compound exhibited a reduction in viral load and increased survival rates in infected mice, highlighting its potential as a therapeutic agent for viral encephalitis (Ghosh et al., 2008).

Structural and Fluorescence Properties

Research on amide-containing isoquinoline derivatives has shed light on their structural aspects and properties when forming salts and inclusion compounds. These compounds demonstrate unique behaviors in response to different mineral acids, leading to the formation of gels or crystalline solids. Notably, their host–guest complexes exhibit enhanced fluorescence emission, suggesting applications in materials science and fluorescence studies (Karmakar et al., 2007).

Analgesic and Anti-inflammatory Activities

The synthesis of novel quinazolinyl acetamides has been explored for their analgesic and anti-inflammatory properties. Among the synthesized compounds, certain derivatives exhibited potent activities comparable to or exceeding standard drugs like diclofenac sodium, with a mild ulcerogenic potential. This suggests their potential use in developing new analgesic and anti-inflammatory medications (Alagarsamy et al., 2015).

Antimicrobial Activities

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacterial strains, indicating their potential as novel antimicrobial agents. The research emphasizes the importance of structural modifications to enhance antimicrobial efficacy (Habib et al., 2012).

Antitumor and Molecular Docking Studies

A study on 3-benzyl-substituted-4(3H)-quinazolinones highlighted their broad spectrum antitumor activity. Certain derivatives demonstrated significant potency against various cancer cell lines, suggesting their value in cancer therapy. Molecular docking studies have provided insights into their mechanisms of action, further supporting their potential in antitumor drug development (Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-33-23-13-17-12-18(15-28-20-6-4-3-5-7-20)26(32)30(22(17)14-24(23)34-2)16-25(31)29-21-10-8-19(27)9-11-21/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWGVNXUHLEPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CNC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.